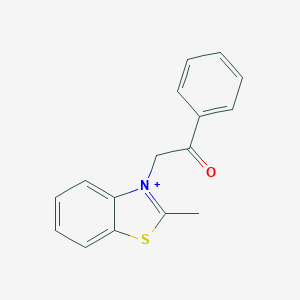
2-methyl-3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-3-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-3-ium is a chemical compound that belongs to the class of benzothiazolium derivatives This compound is characterized by the presence of a benzothiazole ring system, which is fused with a phenyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-3-ium typically involves the condensation of 2-methylbenzothiazole with a suitable phenyl ethanone derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the benzothiazolium ion. Common reagents used in this synthesis include acetic acid, sulfuric acid, and other strong acids that can protonate the nitrogen atom in the benzothiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-methyl-3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-3-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium ion to its corresponding benzothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazolium ion acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the benzothiazolium ion under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazole derivatives.
Substitution: Substituted benzothiazolium compounds with various functional groups.
科学的研究の応用
Chemistry: The compound is used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: It has been investigated for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-methyl-3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-3-ium involves its interaction with specific molecular targets and pathways. The benzothiazolium ion can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential metabolic pathways in microorganisms.
類似化合物との比較
Similar Compounds
- 2-Methylbenzothiazole
- Benzothiazolium chloride
- 2-Phenylbenzothiazole
Uniqueness
2-methyl-3-(2-oxo-2-phenylethyl)-1,3-benzothiazol-3-ium is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C16H14NOS+ |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H14NOS/c1-12-17(14-9-5-6-10-16(14)19-12)11-15(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3/q+1 |
InChIキー |
MCRKCSZTYLJZNG-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C2=CC=CC=C2S1)CC(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=[N+](C2=CC=CC=C2S1)CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)
![5-O-[2-(dimethylamino)ethyl] 3-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280543.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280547.png)
![3-Methyl 5-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280548.png)
![3-(2-{[4-(Acetylamino)benzoyl]oxy}ethyl) 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280549.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(4-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280550.png)
![Bis(2-{[4-(acetylamino)benzoyl]oxy}ethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280554.png)
![3-{2-[(4-Hydroxybenzoyl)amino]ethyl} 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280555.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280556.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-isopropyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280558.png)
![3-Ethyl 5-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280559.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-methyl 4-{5-nitro-2-thienyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280560.png)
